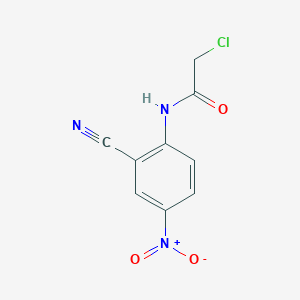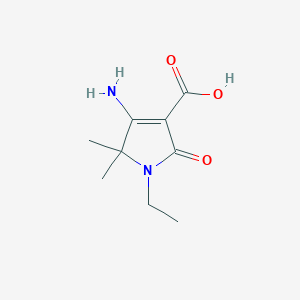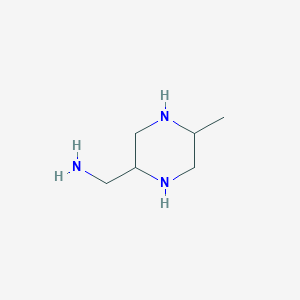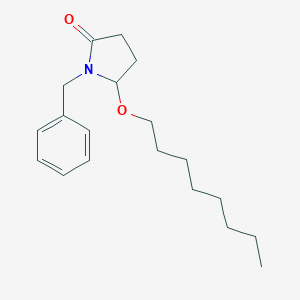
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide, also known as thioflavin T, is a fluorescent dye that is commonly used in scientific research. This dye is used to detect the presence of amyloid fibrils, which are protein aggregates that are associated with several neurodegenerative diseases, including Alzheimer's disease.
Wirkmechanismus
Thioflavin T binds to the beta-sheet structure of amyloid fibrils through hydrophobic interactions and hydrogen bonding. This binding causes the dye to become fluorescent, allowing for the detection of amyloid fibrils.
Biochemische Und Physiologische Effekte
Thioflavin T is not known to have any significant biochemical or physiological effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide T is its high sensitivity and specificity for amyloid fibrils. This dye is also relatively easy to use and can be detected using standard laboratory equipment. One limitation of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide T is its potential to bind to other proteins and molecules, leading to false positives in experiments.
Zukünftige Richtungen
There are several future directions for the use of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide T in scientific research. One area of focus is the development of new drugs for the treatment of neurodegenerative diseases. Thioflavin T can be used to screen potential drug candidates for their ability to inhibit the formation of amyloid fibrils. Another area of focus is the development of new imaging techniques for the detection of amyloid fibrils in living organisms. Thioflavin T can be used in conjunction with other imaging agents to develop new methods for the early detection of neurodegenerative diseases.
Synthesemethoden
Thioflavin T can be synthesized using a variety of methods, including the reaction of 4-methylphenylacetic acid with thiosemicarbazide, followed by the reaction of the resulting product with phosgene and 4-methylphenylhydrazine. Alternatively, Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide T can be synthesized by the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with phosgene and 4-methylphenylhydrazine.
Wissenschaftliche Forschungsanwendungen
Thioflavin T is commonly used in scientific research to detect the presence of amyloid fibrils. This dye binds to the beta-sheet structure of amyloid fibrils, causing the dye to become fluorescent. This fluorescence can then be detected using a variety of methods, including fluorescence microscopy and spectroscopy. Thioflavin T is also used in the development of new drugs for the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
139298-36-5 |
|---|---|
Produktname |
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide |
Molekularformel |
C21H19N3O3S2 |
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
N-[(Z)-1-(4-methylphenyl)ethylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C21H19N3O3S2/c1-13-3-7-16(8-4-13)14(2)23-24-19(25)12-27-17-9-5-15(6-10-17)11-18-20(26)22-21(28)29-18/h3-11H,12H2,1-2H3,(H,24,25)(H,22,26,28)/b18-11+,23-14- |
InChI-Schlüssel |
VZXNRBMIDYTLFN-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=N\NC(=O)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)S3)/C |
SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3)C |
Synonyme |
N-[1-(4-methylphenyl)ethylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanylidene -thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1H-Pyrido[3,4-B][1,4]oxazine](/img/structure/B140622.png)







![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)
